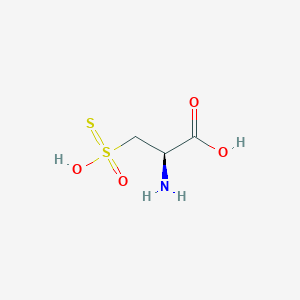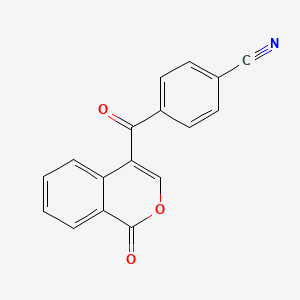
3-(Hydroxysulfonothioyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxysulfonothioyl)-L-alanine is a unique compound that has garnered interest in various scientific fields due to its distinctive chemical structure and potential applications. This compound is characterized by the presence of a hydroxysulfonothioyl group attached to the L-alanine amino acid. The combination of these functional groups imparts unique chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxysulfonothioyl)-L-alanine typically involves the introduction of the hydroxysulfonothioyl group to the L-alanine backbone. One common method includes the reaction of L-alanine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxysulfonothioyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxysulfonothioyl group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioyl group to thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxysulfonothioyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonothioyl derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxysulfonothioyl)-L-alanine involves its interaction with specific molecular targets and pathways. The hydroxysulfonothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxysulfonyl)-L-alanine
- 3-(Thiosulfonyl)-L-alanine
- 3-(Hydroxysulfonothioyl)-D-alanine
Comparison
Compared to similar compounds, 3-(Hydroxysulfonothioyl)-L-alanine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. For example, the presence of the hydroxysulfonothioyl group can enhance its ability to form covalent bonds with nucleophiles, making it more effective in certain biochemical applications.
Properties
CAS No. |
62210-74-6 |
|---|---|
Molecular Formula |
C3H7NO4S2 |
Molecular Weight |
185.2 g/mol |
IUPAC Name |
(2R)-2-amino-3-hydroxysulfonothioylpropanoic acid |
InChI |
InChI=1S/C3H7NO4S2/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 |
InChI Key |
PYFCCAJXYQNRBS-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)(=S)O |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)(=S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloroethyl {[3-(hexyloxy)phenyl]methyl}carbamate](/img/structure/B14546151.png)

![4-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine](/img/structure/B14546166.png)
![4-Chloro-2-[(diphenylmethyl)sulfanyl]aniline](/img/structure/B14546167.png)
![[4-(5-Nitrofuran-2-yl)quinolin-2-yl]methanol](/img/structure/B14546172.png)



![1,1'-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14546202.png)



![N-tert-Butyl-N'-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea](/img/structure/B14546216.png)
![Benzamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B14546221.png)
